N1-(5-chloro-2-methoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(5-chloro-2-methoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide is a useful research compound. Its molecular formula is C24H29ClN4O4 and its molecular weight is 472.97. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N1-(5-chloro-2-methoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This compound features a complex structure that suggests multifaceted interactions with biological systems, making it a candidate for further research into its therapeutic applications.
- Molecular Formula : C25H31ClN4O3
- Molecular Weight : 471.0 g/mol
- CAS Number : 922111-55-5
The structure of the compound includes a chloro-substituted aromatic ring and an oxalamide moiety, which may contribute to its biological activity through various mechanisms.
Biological Activity Overview
Research into the biological activity of this compound indicates potential antitumor properties. Studies have shown that similar compounds with structural analogs exhibit significant cytotoxic effects against various cancer cell lines, including lung and breast cancer cells.
Antitumor Activity
A comparative analysis of compounds with similar structures demonstrated that those containing oxalamide linkages often exhibit enhanced antitumor activities. For instance, compounds tested in vitro against human lung cancer cell lines A549, HCC827, and NCI-H358 showed promising results:
Compound | Cell Line | IC50 (µM) | Assay Type |
---|---|---|---|
Compound 5 | A549 | 2.12 ± 0.21 | 2D Assay |
Compound 6 | HCC827 | 5.13 ± 0.97 | 3D Assay |
Compound 8 | NCI-H358 | 6.48 ± 0.11 | 2D Assay |
These findings suggest that modifications to the oxalamide structure can significantly influence the potency and selectivity of the compounds against cancer cells .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : The compound may interfere with key signaling pathways involved in cell cycle regulation.
- Induction of Apoptosis : Evidence suggests that similar compounds can trigger programmed cell death in cancer cells.
- Antioxidant Activity : Some derivatives have shown potential as antioxidants, which could contribute to their overall therapeutic efficacy by mitigating oxidative stress in cells .
Case Studies
Recent studies have highlighted the efficacy of related compounds in clinical settings:
- Study on Lung Cancer Cells : A study evaluated the effects of various oxalamide derivatives on lung cancer cell lines, revealing that certain modifications led to increased cytotoxicity without significant toxicity to normal cells .
- Antimicrobial Properties : In addition to antitumor activity, some derivatives have demonstrated antimicrobial effects, suggesting a broader spectrum of biological activity that warrants further investigation .
Properties
IUPAC Name |
N'-(5-chloro-2-methoxyphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29ClN4O4/c1-28-8-7-17-13-16(3-5-20(17)28)21(29-9-11-33-12-10-29)15-26-23(30)24(31)27-19-14-18(25)4-6-22(19)32-2/h3-6,13-14,21H,7-12,15H2,1-2H3,(H,26,30)(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIYXQCCAGHODQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=C(C=CC(=C3)Cl)OC)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.